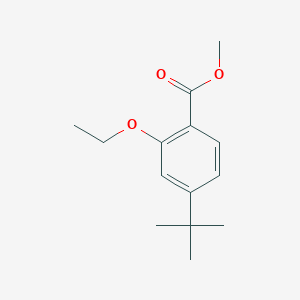

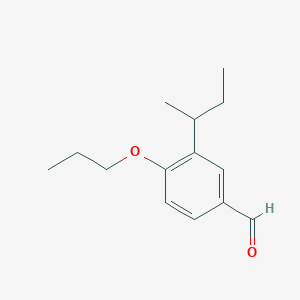

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Overview

Description

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a chemical compound with the molecular formula C14H20O3 . It is used for research and development purposes .

Molecular Structure Analysis

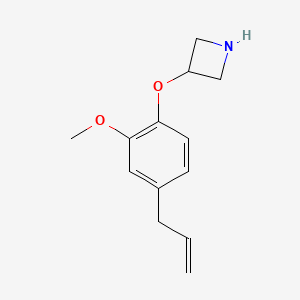

The molecular structure of this compound contains a total of 37 bonds. These include 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.31 . It contains a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Scientific Research Applications

Selective Conversion to Acid Chlorides

The reactivity of tert-butyl esters, including 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, towards SOCl2 facilitates the selective conversion to acid chlorides at room temperature. This reaction showcases high efficiency, with unpurified yields exceeding 89%, and demonstrates a selective preference over benzyl, methyl, ethyl, and isopropyl esters, which remain largely unreactive under similar conditions. This specificity allows for targeted chemical transformations in complex mixtures containing multiple ester functionalities (Greenberg & Sammakia, 2017).

High Pressure vs. Thermal Activation in Conjugate Addition

The compound demonstrates varied reactivity under different conditions, leading to a range of products. Under high pressure, it yields spiro aziridine derivatives with good yield and high stereoselectivity. This contrasts with thermal activation, which produces α-amino β,γ-unsaturated esters as sole products. Such divergent outcomes highlight its utility in facilitating complex chemical syntheses and the exploration of reaction mechanisms under varying conditions (Rulev et al., 1998).

Ring-Opening Polymerization

The compound's derivatives have been utilized in the synthesis and polymerization of new cyclic esters containing functional groups. This research outlines the potential for creating hydrophilic aliphatic polyesters, emphasizing the versatility of this compound in polymer science. Such developments are instrumental in advancing materials science, offering new avenues for the design and synthesis of functional polymeric materials (Trollsås et al., 2000).

Copper-catalyzed Methyl Esterification

This compound has been applied in copper-catalyzed C-C cleavage reactions for the efficient synthesis of methyl esters from benzylic alcohols, aldehydes, or acids. The method offers a practical alternative to traditional esterification processes, demonstrating the compound's role in facilitating novel synthetic pathways in organic chemistry (Zhu et al., 2013).

Synthesis of Alkyl Amino Alkanol Esters

Research into alkyl amino alkanol esters of p-ethoxy benzoic acid, involving the synthesis of compounds with various alkyl groups, indicates the compound's utility in pharmaceutical science. This exploration contributes to understanding the physicochemical properties of potential drug molecules and their pharmacological implications (Millikan & Wade, 1964).

Safety and Hazards

When handling 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name |

methyl 4-tert-butyl-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-6-17-12-9-10(14(2,3)4)7-8-11(12)13(15)16-5/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBDQSVHWOJXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696576 | |

| Record name | Methyl 4-tert-butyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870007-39-9 | |

| Record name | Methyl 4-tert-butyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)

![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)